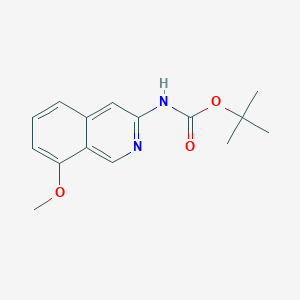![molecular formula C8H7BN2O4 B13661041 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings fused together
Méthodes De Préparation
The synthesis of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of pyrazolo[3,4-b]pyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the pyrazole or pyridine ring.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Industrial Applications: The compound is used in the synthesis of various organic compounds and intermediates for industrial processes.
Mécanisme D'action
The mechanism of action of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparaison Avec Des Composés Similaires
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound has a bromine substituent instead of a boron group, which affects its reactivity and applications.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives:
Propriétés
Formule moléculaire |
C8H7BN2O4 |
|---|---|
Poids moléculaire |
205.97 g/mol |
Nom IUPAC |
5-boronopyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-8(13)6-4-10-11-2-1-5(9(14)15)3-7(6)11/h1-4,14-15H,(H,12,13) |
Clé InChI |
BTRIWGZAKGLUAW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=NN2C=C1)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)



![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)


